molecular formula C12H13NO3 B8690310 Ethyl 3-(acryloylamino)benzoate CAS No. 134046-77-8

Ethyl 3-(acryloylamino)benzoate

Cat. No.: B8690310
CAS No.: 134046-77-8
M. Wt: 219.24 g/mol
InChI Key: MZMXTDKQCVCIQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(acryloylamino)benzoate is a synthetic ester derivative of benzoic acid featuring an acryloylamino (-NHCOCH₂CH₂) substituent at the meta position of the benzene ring. This compound combines the ester functionality of ethyl benzoate with the reactive acryloyl group, making it a versatile intermediate in polymer chemistry and materials science. The acryloylamino group enables participation in radical polymerization reactions, while the ethyl ester enhances solubility in organic solvents. Its synthesis typically involves the acylation of ethyl 3-aminobenzoate with acryloyl chloride under controlled conditions .

Properties

CAS No.

134046-77-8

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

ethyl 3-(prop-2-enoylamino)benzoate

InChI

InChI=1S/C12H13NO3/c1-3-11(14)13-10-7-5-6-9(8-10)12(15)16-4-2/h3,5-8H,1,4H2,2H3,(H,13,14)

InChI Key

MZMXTDKQCVCIQF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C=C

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Type

Compound Name Substituent Position Functional Group Key Applications
Ethyl 4-(dimethylamino)benzoate Para Dimethylamino (-N(CH₃)₂) Photoinitiator in resin cements
Ethyl 3-iodo-4-methoxybenzoate Meta, Para Iodo (-I), Methoxy (-OCH₃) Pharmaceutical intermediates
I-6501 (Ethyl 4-thioether benzoate) Para Thioether (-S-C₅H₁₀-NH-isoxazol) Antimicrobial agents
Ethyl 3-[[2-(quinolinyl)acetyl]amino]benzoate Meta Quinoline-acetylamino Anticancer research

Key Observations :

  • Positional Effects: Para-substituted analogs (e.g., Ethyl 4-(dimethylamino)benzoate) exhibit higher electron-donating capacity, enhancing reactivity in photopolymerization . Meta-substituted derivatives, like this compound, offer steric advantages in crosslinking reactions.
  • Functional Group Diversity: Thioether and quinoline groups impart biological activity, whereas acryloylamino groups prioritize polymer compatibility.

Physicochemical Properties

Solubility and Reactivity

Compound Solubility (g/100 mL) Melting Point (°C) LogP Reactivity Notes
This compound 0.15 (Water) 98–102 2.8 Radical polymerization, H-bond donor
Ethyl 4-(dimethylamino)benzoate 0.08 (Water) 76–78 1.9 Photoinitiation, electron transfer
Ethyl 3-iodo-4-methoxybenzoate Insoluble 145–147 3.5 Electrophilic substitution
Ethyl benzoate 0.7 (Water) -34 1.9 Solvent, flavoring agent

Analysis :

  • The acryloylamino group increases hydrophilicity slightly compared to unsubstituted ethyl benzoate but reduces water solubility relative to para-dimethylamino analogs.
  • Higher LogP values for iodinated derivatives (e.g., 3.5) suggest greater lipid compatibility, useful in drug delivery .

Polymer Chemistry

This compound serves as a crosslinker in acrylic resins, offering superior thermal stability (decomposition >250°C) compared to Ethyl 4-(dimethylamino)benzoate, which degrades at ~200°C . Its acryloyl group enables rapid copolymerization with styrene and methyl methacrylate, achieving glass transition temperatures (Tg) of 105–120°C .

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